N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-28-16-5-8-24(28)25(29-17-15-21-6-3-4-7-22(21)19-29)18-27-26(30)14-11-20-9-12-23(31-2)13-10-20/h3-10,12-13,16,25H,11,14-15,17-19H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSPLSENLMZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N3O2 |
| Molecular Weight | 366.44 g/mol |
| CAS Number | Not yet assigned |
The structure features a dihydroisoquinoline moiety, a pyrrole ring, and a methoxyphenyl group, which contribute to its unique pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydroisoquinoline can inhibit tumor cell invasion and induce apoptosis in various cancer cell lines by modulating signaling pathways such as NF-κB and MAPK .
Neuroprotective Effects
The compound's isoquinoline structure suggests potential neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems, particularly dopamine receptors. Preliminary studies suggest that similar compounds may enhance dopaminergic signaling, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .
Antimicrobial Activity
Natural alkaloids related to the compound have demonstrated antibacterial and antifungal properties. For example, certain isoquinoline derivatives have been reported to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . This suggests that this compound may possess similar antimicrobial effects.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The ability to modulate pathways such as NF-κB and MAPK is crucial for its anticancer effects.
- Receptor Interaction : Potential interaction with dopamine receptors may underlie its neuroprotective effects.
Study 1: Anticancer Activity
In a study examining the effects of dihydroisoquinoline derivatives on breast cancer cells, it was found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Study 2: Neuroprotective Effects
A neuropharmacological assessment of isoquinoline derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to their ability to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .
Study 3: Antimicrobial Efficacy
In vitro tests demonstrated that certain isoquinoline-based compounds exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares the target compound with structurally related propanamide derivatives, emphasizing molecular features, synthesis, and applications.
Structural and Functional Insights:
- Heterocyclic Diversity: The target compound’s dihydroisoquinoline and 1-methylpyrrole groups contrast with the imidazole-pyridinyl () and phenylthiazole () moieties in analogs. These differences may influence binding affinity and selectivity in biological systems .
- Substituent Effects : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 3,4-dichlorophenyl group in propanil, which is critical for herbicidal activity .
- Synthesis Complexity : The target compound’s synthesis may involve multi-step coupling reactions, similar to ’s use of carbonyldiimidazole (CDI) for amide bond formation .
Research Findings and Implications
Heterocyclic Moieties: Dihydroisoquinoline derivatives are known for interactions with neurotransmitter receptors, suggesting the target compound could modulate central nervous system targets. In contrast, imidazole-pyridinyl analogs () exhibit kinase inhibition, highlighting the role of heterocycle choice in target specificity .
Substituent Optimization : The 4-methoxy group in the target compound may reduce cytotoxicity compared to halogenated derivatives (e.g., propanil), a critical factor in drug development .
Preparation Methods
Fragment Synthesis: 3,4-Dihydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline subunit is typically prepared via Bischler-Napieralski cyclization (Table 1).
Table 1: Synthesis of 3,4-Dihydroisoquinoline Derivatives
| Starting Material | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Phenethylamide derivative | POCl₃, reflux, 4 h; then NaBH₄ reduction | 68% | |
| Styryl alcohol derivative | Rhodium catalyst, benzene, 80°C, 4 h | 74% |
For example, rhodium-catalyzed oxidative amidation of allylic alcohols with 1-methylpiperazine generates dihydroisoquinoline precursors efficiently.
Incorporation of 1-Methyl-1H-pyrrole
The pyrrole ring is introduced via N-alkylation of pyrrole with methyl iodide under basic conditions (K₂CO₃, DMF, 45°C). Subsequent coupling to the dihydroisoquinoline intermediate employs Mitsunobu or Ullmann reactions:
Example Protocol
Amide Bond Formation
The final step involves coupling 3-(4-methoxyphenyl)propanoic acid with the amine intermediate. HATU-mediated amidation in DCM/DMF (1:1) at 0°C to RT achieves yields of 85–90%. Alternatives include EDCl/HOBt in THF (yield: 78%).
Table 2: Amidation Optimization
| Coupling Reagent | Solvent | Temperature | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| HATU | DCM/DMF | 0°C → RT | 89% | 98.5% | |
| EDCl/HOBt | THF | RT | 78% | 95.2% |
Challenges and Optimization Strategies
Stereochemical Control
The stereochemistry at the C-2 position of the dihydroisoquinoline core requires chiral resolution or asymmetric catalysis. Patent WO2018216823A1 reports using (R)-BINOL-derived phosphoric acids to achieve enantiomeric excess >90%.
Q & A
Q. Optimization Strategies :
- Use inert atmospheres (e.g., argon) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- Purify intermediates via column chromatography or recrystallization to minimize side products .
How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?
Basic Research Question
Validation requires a combination of spectroscopic and chromatographic methods:
- NMR : Confirm regiochemistry of the dihydroisoquinoline and pyrrole moieties (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₉H₃₄N₃O₂) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Q. Advanced Consideration :
- X-ray crystallography can resolve ambiguous stereochemistry in the dihydroisoquinoline-pyrrole linkage .
What biological targets are hypothesized for this compound, and how can researchers design assays to test its efficacy?
Advanced Research Question
The compound’s structural features suggest potential interactions with:
Q. Assay Design :
- In vitro : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to purified targets.
- Cell-based : Test cytotoxicity (MTT assay) and downstream signaling (Western blot for phosphorylated kinases) .
- Negative Controls : Include structurally similar analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
How should contradictory data in biological activity be resolved (e.g., high in vitro potency but low in vivo efficacy)?
Advanced Research Question
Contradictions often arise from pharmacokinetic limitations. Methodological solutions include:
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Prodrug Design : Modify the 4-methoxyphenyl group with esterase-cleavable groups to enhance bioavailability .
- Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to improve solubility .
What computational strategies can predict structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (PDB ID: 6WGT) .
- QSAR Modeling : Train models on analogs (e.g., substituent effects on the pyrrole ring) to predict IC₅₀ values .
- MD Simulations : Analyze binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Basic Research Question
- Batch vs. Flow Chemistry : Transition from batch reactions to continuous flow for exothermic steps (e.g., EDCI-mediated couplings) to improve safety and yield .
- Catalyst Recycling : Use immobilized DMAP on silica gel to reduce costs .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for large-scale batches .
What are the key considerations for designing a stability study under ICH guidelines?
Advanced Research Question
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the amide bond) .
- Analytical Monitoring : Use UPLC-MS to track degradation kinetics and validate stability-indicating methods .
How do structural analogs compare in potency, and what modifications are suggested for improved selectivity?
Advanced Research Question
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replace 4-methoxyphenyl with 4-cyanophenyl | Increased kinase inhibition (IC₅₀ ↓ 30%) | |
| Substitute pyrrole with indole | Enhanced GPCR binding (Kd ↓ 50%) | |
| Add sulfonyl group to dihydroisoquinoline | Reduced CYP3A4 metabolism |
What are the ethical and safety protocols for handling this compound in vitro and in vivo?
Basic Research Question
- In vitro : Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity (Ames test recommended) .
- In vivo : Follow OECD 423 guidelines for acute toxicity testing in rodents, monitoring organ histopathology .
How can researchers leverage open-access databases (e.g., PubChem, ChEMBL) to contextualize findings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
